N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a 2,4,6-trimethylphenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 2,4,6-trimethylaniline with appropriate quinazoline derivatives under controlled conditions. One common method includes the reaction of 2,4,6-trimethylaniline with a quinazoline precursor in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted quinazoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex quinazoline derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- N-(2,4,6-Trimethylphenyl)-β-alanines
- N-(2,4,6-Trimethylphenyl)imidazolium derivatives
Uniqueness
N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific quinazoline core structure and the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-11-8-12(2)16(13(3)9-11)21-18(22)17-14-6-4-5-7-15(14)19-10-20-17/h8-10H,4-7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQACTTZGPRUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NC=NC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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